molecular formula C11H18O3 B1343576 Ethyl 6-cyclopropyl-6-oxohexanoate CAS No. 898776-30-2

Ethyl 6-cyclopropyl-6-oxohexanoate

Cat. No.: B1343576
CAS No.: 898776-30-2
M. Wt: 198.26 g/mol
InChI Key: DOFUQRKVDATTKY-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopropyl-6-oxohexanoate is an organic compound with the molecular formula C11H18O3. It is a colorless oil that is used in various chemical and industrial applications. The compound is characterized by the presence of a cyclopropyl group and a keto group within its structure, which contribute to its unique chemical properties .

Scientific Research Applications

Ethyl 6-cyclopropyl-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-cyclopropyl-6-oxohexanoate can be synthesized through several methods. One common synthetic route involves the esterification of 6-cyclopropyl-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the continuous preparation of this compound can be achieved using a specialized preparation device. This method offers advantages such as mild reaction conditions, high yield, and enhanced safety and reliability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyclopropyl-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl 6-cyclopropyl-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the keto group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Ethyl 6-cyclopropyl-6-oxohexanoate can be compared with other similar compounds such as:

    Ethyl 6-chloro-6-oxohexanoate: Similar in structure but contains a chlorine atom instead of a cyclopropyl group.

    Ethyl 6-methyl-6-oxohexanoate: Contains a methyl group instead of a cyclopropyl group.

    Ethyl 6-phenyl-6-oxohexanoate: Contains a phenyl group instead of a cyclopropyl group .

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 6-cyclopropyl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)6-4-3-5-10(12)9-7-8-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFUQRKVDATTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645661
Record name Ethyl 6-cyclopropyl-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-30-2
Record name Ethyl ε-oxocyclopropanehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyclopropyl-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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